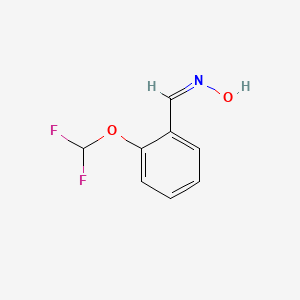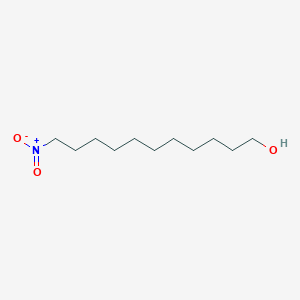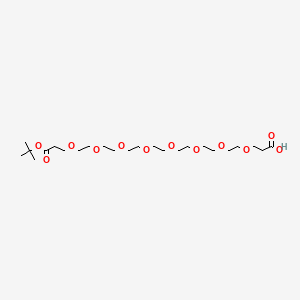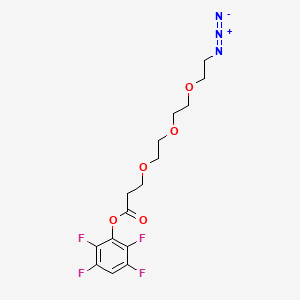
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that contains both pyrazine and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole typically involves the reaction of pyrazine derivatives with trifluoromethylated pyrazole precursors. Common synthetic routes include:
Cyclization Reactions: Starting from pyrazine-2-carboxylic acid and trifluoromethylhydrazine, cyclization can be induced under acidic or basic conditions to form the desired pyrazole ring.
Condensation Reactions: Pyrazine-2-carbaldehyde can be condensed with trifluoromethylhydrazine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and condensation reactions, optimized for high yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under reflux conditions.
Major Products
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazine-2-methyl derivatives.
Substitution: Formation of halogenated pyrazine and pyrazole derivatives.
Applications De Recherche Scientifique
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways and cancer cell proliferation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes and modulation of signal transduction pathways in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,5-a]pyridines: Valued for their luminescent properties and versatility in various applications.
Uniqueness
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
Propriétés
Formule moléculaire |
C8H5F3N4 |
|---|---|
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyrazine |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-3-5(14-15-7)6-4-12-1-2-13-6/h1-4H,(H,14,15) |
Clé InChI |
ZYZHSFOVCXQDQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NNC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)





![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
